4-(Methylthio)butanal

Descripción

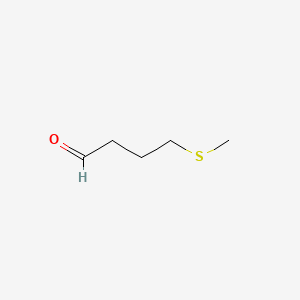

Structure

2D Structure

Propiedades

IUPAC Name |

4-methylsulfanylbutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10OS/c1-7-5-3-2-4-6/h4H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZBUXNXJKZHGLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40195565 | |

| Record name | 4-(Methylthio)butanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

112.00 to 115.00 °C. @ 20.00 mm Hg | |

| Record name | 4-(Methylthio)butanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037474 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.034-1.042 | |

| Record name | 4-(Methylthio)butanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/527/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

42919-64-2 | |

| Record name | 4-(Methylthio)butanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42919-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methylthio)butanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042919642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Methylthio)butanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(methylthio)butyraldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.893 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(METHYLTHIO)BUTANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/665I2LWS8I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-(Methylthio)butanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037474 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Ii. Chemical Synthesis, Derivatization, and Reactivity of 4 Methylthio Butanal

Synthetic Methodologies and Approaches

The synthesis of 4-(methylthio)butanal, also known as methional, can be achieved through various laboratory techniques and is also understood through biogenetically inspired pathways. These methods provide routes to a compound of significant interest in flavor chemistry and as a versatile intermediate in organic synthesis.

Laboratory Synthesis Techniques

Several methods have been established for the chemical synthesis of this compound in a laboratory setting. The most prominent commercial method involves the reaction of methanethiol (B179389) with acrolein. wikipedia.org This Michael addition reaction is an efficient way to construct the carbon-sulfur bond and the aldehyde functionality in a single step.

Another notable laboratory synthesis is the Stephen aldehyde synthesis. This method utilizes 3-methylmercaptopropionitrile as the starting material. The nitrile is reduced to an iminium salt using stannous chloride and hydrochloric acid, which is subsequently hydrolyzed to yield this compound. alchetron.com

The table below summarizes key laboratory synthesis methodologies for this compound.

Table 1: Laboratory Synthesis of this compound| Starting Material(s) | Reagent(s) | Key Transformation | Reference(s) |

|---|---|---|---|

| Methanethiol, Acrolein | - | Michael Addition | wikipedia.org |

| 3-Methylmercaptopropionitrile | 1. SnCl₂, HCl 2. H₂O | Stephen Aldehyde Synthesis | alchetron.com |

Biogenetically Inspired Synthesis Principles

The formation of this compound in biological systems and food products has been a subject of extensive research, particularly due to its contribution to flavor profiles. The primary biogenetically inspired pathway is the Strecker degradation of the amino acid methionine. wikipedia.org This reaction occurs between an α-amino acid and an α-dicarbonyl compound, which are often formed during the Maillard reaction between reducing sugars and amino acids upon heating. wikipedia.org The process involves the transamination of methionine to form an α-keto acid, followed by decarboxylation and hydrolysis to yield this compound.

In addition to the thermally induced Strecker degradation, enzymatic pathways for the synthesis of this compound from methionine have been identified. In certain microorganisms and plants, the enzyme aminotransferase catalyzes the removal of the amino group from methionine to produce α-keto-γ-methylthiobutyric acid. wikipedia.org This intermediate is then converted to this compound by the action of an α-keto acid decarboxylase. wikipedia.org

The following table outlines the key principles of biogenetically inspired synthesis of this compound.

Table 2: Biogenetically Inspired Synthesis of this compound| Precursor | Process | Key Intermediates | Mediators | Reference(s) |

|---|---|---|---|---|

| Methionine | Strecker Degradation | α-keto-γ-methylthiobutyric acid | α-dicarbonyl compounds, Heat | wikipedia.org |

| Methionine | Enzymatic Conversion | α-keto-γ-methylthiobutyric acid | Aminotransferase, α-keto acid decarboxylase | wikipedia.org |

Chemical Transformation and Reaction Mechanisms

This compound is a bifunctional molecule containing both a thioether and an aldehyde group, making it a versatile reagent in organic chemistry. wikipedia.org It can undergo a variety of chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions, leading to a diverse range of derivatives.

Oxidation and Reduction Pathways

The sulfur atom in this compound can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. The oxidation of sulfides to sulfoxides and subsequently to sulfones is a well-established transformation. Reagents such as hydrogen peroxide or Oxone can be employed, with the extent of oxidation often controlled by the reaction conditions and the stoichiometry of the oxidant. rsc.orgacsgcipr.org The aldehyde group can also be oxidized to a carboxylic acid, yielding 4-(methylthio)butanoic acid.

Conversely, the aldehyde functionality can be reduced to a primary alcohol. This transformation can be achieved using various reducing agents, such as sodium borohydride, to produce 4-(methylthio)butanol.

The table below summarizes the products of oxidation and reduction reactions of this compound.

Table 3: Oxidation and Reduction Products of this compound| Reaction Type | Functional Group Targeted | Product |

|---|---|---|

| Oxidation | Thioether | 4-(Methylsulfinyl)butanal (Sulfoxide) |

| Oxidation | Thioether | 4-(Methylsulfonyl)butanal (Sulfone) |

| Oxidation | Aldehyde | 4-(Methylthio)butanoic acid |

| Reduction | Aldehyde | 4-(Methylthio)butanol |

Nucleophilic Substitution Reactions

The electrophilic carbon of the aldehyde group in this compound is susceptible to attack by nucleophiles. A classic example is the Grignard reaction, where an organomagnesium halide adds to the carbonyl group to form a secondary alcohol after an acidic workup. wikipedia.orgmasterorganicchemistry.com

Another important reaction is the formation of Schiff bases through the reaction of the aldehyde with primary amines. This condensation reaction results in the formation of an imine, which can serve as a precursor for further synthetic transformations. scentree.co

Advanced Synthetic Conversions

This compound serves as a building block for more complex molecules through various carbon-carbon bond-forming reactions. The Wittig reaction, for instance, allows for the conversion of the aldehyde to an alkene by reacting it with a phosphonium (B103445) ylide. organic-chemistry.orgwikipedia.org This reaction is highly versatile for the synthesis of substituted alkenes.

The Knoevenagel condensation is another powerful tool for C-C bond formation, where this compound reacts with a compound containing an active methylene (B1212753) group, typically catalyzed by a weak base, to form an α,β-unsaturated product after dehydration. wikipedia.org

Furthermore, this compound is an intermediate in the synthesis of 2-hydroxy-4-(methylthio)butanoic acid, a methionine analog used in animal feed. wikipedia.org This conversion involves the formation of a cyanohydrin from this compound, followed by hydrolysis.

The following table details some advanced synthetic conversions of this compound.

Table 4: Advanced Synthetic Conversions of this compound| Reaction Name | Reagent(s) | Product Type | Reference(s) |

|---|---|---|---|

| Grignard Reaction | RMgX, then H₃O⁺ | Secondary alcohol | wikipedia.orgmasterorganicchemistry.com |

| Schiff Base Formation | RNH₂ | Imine | scentree.co |

| Wittig Reaction | Phosphonium ylide | Alkene | organic-chemistry.orgwikipedia.org |

| Knoevenagel Condensation | Active methylene compound, base | α,β-unsaturated compound | wikipedia.org |

| Cyanohydrin Formation/Hydrolysis | HCN, then H₃O⁺ | α-hydroxy carboxylic acid | wikipedia.org |

Derivatization Strategies for Analogues and Related Compounds

Derivatization of this compound is crucial for creating analogues and related compounds that facilitate research into its biological activities and chemical properties. These strategies involve modifying the core structure to produce a variety of sulfur-containing aldehydes, thiocyanates, and other butanyl derivatives.

The synthesis of aldehydes and thiocyanates structurally related to this compound is a key area of research. For instance, a series of 3-(methylthio)aldehydes have been identified in thermally processed foods like cooked beef liver and fried potatoes. These compounds are believed to form through the reaction of methyl mercaptan with unsaturated aldehydes. acs.org Another example is the synthesis of α-methylthiomethyl cinnamaldehyde, a flavor compound, which has been achieved with a yield of 52% using cinnamaldehyde, dimethyl sulfoxide, and oxalyl chloride as reagents. sciopen.com

A significant related compound, 4-(methylthio)butyl thiocyanate (B1210189), has been synthesized through a biogenetically modeled approach. cdnsciencepub.com This method involves the reaction of S-methylthiolanium fluorosulphate with a thiocyanate ion, which predominantly yields 4-(methylthio)butyl thiocyanate. cdnsciencepub.com This synthesis is notable because it provides a simpler route to this compound compared to previous multi-step methods that started from 4-chloro-1-butanol (B43188) and resulted in yields of less than 10%. cdnsciencepub.com

General synthetic methods for producing organic thiocyanates are varied and can be adapted for creating analogues. These strategies often involve nucleophilic substitution or the cyanation of various precursors. researchgate.netorganic-chemistry.orgorganic-chemistry.org

Table 1: Selected Synthesis Strategies for Thiocyanates

| Method | Precursor | Reagents | Notes |

|---|---|---|---|

| Nucleophilic Substitution | Alcohols, Thiols, Carboxylic Acids | Triphenylphosphine, Diethylazodicarboxylate, NH₄SCN | A highly selective method for converting various functional groups to thiocyanates. organic-chemistry.org |

| Cyanation of Disulfides | Disulfides | Selectfluor, Trimethylsilyl cyanide | An eco-friendly process using an oxidant and a cyanation reagent. researchgate.net |

| Dealkylative Cyanation | Thioethers | Selectfluor, Trimethylsilyl cyanide | An operationally simple method for converting thioethers to thiocyanates. organic-chemistry.org |

For research purposes, particularly in pharmacology and medicinal chemistry, various 4-methylthio-butanyl derivatives have been isolated and characterized. Bioassay-guided fractionation of extracts from the seeds of Raphanus sativus (radish), a plant used in traditional Korean medicine, has led to the identification of several such compounds. researchgate.netnih.gov

These derivatives have been instrumental in evaluating the ethnopharmacological uses of Raphanus sativus seeds as anti-cancer and anti-inflammatory agents. nih.gov The isolated compounds were evaluated for their antiproliferative activities against human tumor cell lines and for their anti-inflammatory effects by measuring the inhibition of nitric oxide production in lipopolysaccharide-stimulated murine microglia BV2 cells. researchgate.netnih.gov

The structures of these novel and known butanyl derivatives were determined using 1D and 2D nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. nih.gov

Table 2: 4-Methylthio-butanyl Derivatives from Raphanus sativus Seeds

| Compound Name | Type | Research Application |

|---|---|---|

| Sinapoyl desulfoglucoraphenin | New Derivative | Evaluation of anti-inflammatory and antitumor activity. nih.gov |

| (E)-5-(Methylsulfinyl)pent-4-enoxylimidic acid methyl ester | New Derivative | Evaluation of anti-inflammatory and antitumor activity. nih.gov |

| (S)-5-((Methylsulfinyl)methyl)pyrrolidine-2-thione | New Derivative | Evaluation of anti-inflammatory and antitumor activity. nih.gov |

| 5-(Methylsulfinyl)-4-pentenenitrile | Known Compound | Evaluation of anti-inflammatory and antitumor activity. nih.gov |

| 5-(Methylsulfinyl)-pentanenitrile | Known Compound | Evaluation of anti-inflammatory and antitumor activity. nih.gov |

| Sulforaphene | Known Compound | Evaluation of anti-inflammatory and antitumor activity. nih.gov |

Studies on Chemical Stability and Reactive Interactions

The chemical stability of this compound is influenced by its functional groups: the aldehyde and the thioether. Aldehydes are generally reactive, and the presence of the sulfur atom can introduce additional reaction pathways. Information on the stability of structurally similar compounds, such as methional (3-(methylthio)propanal), provides insight into the potential reactivity of this compound. Methional is known to be heat-labile and can readily decompose to methanethiol, which can then be oxidized to dimethyl disulfide. nih.gov This suggests that this compound may also be susceptible to thermal degradation.

The aldehyde group in this compound can participate in various reactions, including oxidation to a carboxylic acid and condensation reactions. nih.gov The thioether group can be oxidized to a sulfoxide and then to a sulfone. Flavor compounds containing thiol groups have been shown to bind with food proteins through thiol-disulfide interchange reactions, a reactivity that could be relevant for thioethers under certain conditions. nih.gov

Physical properties also give an indication of its stability and handling requirements. nih.govthegoodscentscompany.com

Table 3: Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₀OS fda.gov |

| Molecular Weight | 118.20 g/mol nih.gov |

| Boiling Point | 112.0 to 115.0 °C @ 20.00 mm Hg thegoodscentscompany.com |

| Density | 1.034 to 1.042 g/cm³ @ 25 °C thegoodscentscompany.com |

| Refractive Index | 1.507 to 1.513 @ 20.00 °C thegoodscentscompany.com |

The high flash point indicates that it is a combustible liquid but not highly flammable under standard conditions. nih.gov Its stability can be affected by factors such as heat, light, and the presence of oxidizing agents, similar to other sulfur-containing flavor compounds. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-(Methylthio)butyl thiocyanate |

| 4-chloro-1-butanol |

| α-Methylthiomethyl cinnamaldehyde |

| Cinnamaldehyde |

| Dimethyl sulfoxide |

| Oxalyl chloride |

| Diethylazodicarboxylate |

| Dimethyl disulfide |

| Methanethiol |

| Methional (3-(methylthio)propanal) |

| Methyl mercaptan |

| S-methylthiolanium fluorosulphate |

| Sinapoyl desulfoglucoraphenin |

| (E)-5-(Methylsulfinyl)pent-4-enoxylimidic acid methyl ester |

| (S)-5-((Methylsulfinyl)methyl)pyrrolidine-2-thione |

| 5-(Methylsulfinyl)-4-pentenenitrile |

| 5-(Methylsulfinyl)-pentanenitrile |

| Sulforaphene |

| Sulforaphane |

| Trimethylsilyl cyanide |

Iii. Occurrence, Formation, and Environmental Presence of 4 Methylthio Butanal

Natural Occurrence in Biological and Food Systems

Methional is a naturally occurring, thermally-induced volatile flavor compound. pnas.orgwikipedia.org Its potent, distinctive aroma, often described as similar to cooked potatoes, makes it a key component in the sensory experience of many foods.

Thermal processing is a primary driver for the formation of 4-(methylthio)butanal in food. It is generated during cooking, baking, roasting, and frying, contributing significantly to the final flavor profile. The compound is notably responsible for the characteristic flavor of cooked potatoes and is a key odorant in potato-based snacks like potato chips. pnas.orgwikipedia.org The heat-initiated Maillard reaction and subsequent Strecker degradation of methionine are the foundational processes for its formation in these matrices. wikipedia.org Due to its volatility and ease of decomposition, a significant portion of the methional generated can be lost during potato processing. wikipedia.org

Beyond thermally processed potato products, this compound has been identified as a volatile compound in a variety of other foods. Its presence contributes to the complex aroma profiles of both raw and processed items. Traces of the compound have been found in products such as black tea and green tea. wikipedia.org It is also a naturally occurring flavor component in asparagus, beer, various cheeses including Cheddar, cooked chicken, and macadamia nuts.

Table 1: Selected Food Products Containing this compound

| Food Category | Specific Examples |

| Vegetables | Baked Potato, Asparagus |

| Snacks | Potato Chips, Macadamia Nuts |

| Beverages | Beer, Black Tea, Green Tea |

| Dairy | Cheddar Cheese |

| Meat | Cooked Chicken |

Biogenesis and Formation Pathways

The formation of this compound can occur through both biological and non-biological pathways. Enzymatic processes in microorganisms and chemical reactions during food processing are the primary routes for its generation.

Certain microorganisms are capable of producing this compound from methionine through enzymatic pathways. In biotechnological approaches aimed at intensifying flavor, the enzyme aminotransferase can act on methionine to form α-keto-γ-methylthiobutyric acid. pnas.org This intermediate is then converted to methional by the enzyme α-keto acid decarboxylase. pnas.org

Research has shown that some strains of lactic acid bacteria can enzymatically convert methionine to methional. copernicus.org For instance, Lactococcus lactis has been identified as a producer of this compound, a process mediated by aminotransferase and α-ketoacid decarboxylase activities. copernicus.org This enzymatic conversion appears to be strain-dependent. copernicus.org Additionally, certain yeasts, such as Kluyveromyces lactis and Saccharomyces cerevisiae, are involved in the metabolism of methionine, which can lead to the formation of methional as an intermediate in the production of the flavor-active compound methionol (B20129) (3-methylthio-1-propanol).

The most common pathway for the formation of this compound in food is a non-enzymatic chemical reaction that occurs during thermal processing. pnas.org This process is a component of the Maillard reaction, a complex series of reactions between amino acids and reducing sugars that gives browned food its distinctive flavor. wikipedia.org

Specifically, methional is formed via the Strecker degradation of the amino acid methionine. wikipedia.org This reaction involves the interaction of methionine with α-dicarbonyl compounds, which are themselves intermediate products of the Maillard reaction. wikipedia.org The process results in the deamination and decarboxylation of methionine to yield the aldehyde, this compound. wikipedia.org This reaction is fundamental to the development of savory, roasted, and toasted flavors in a wide range of cooked foods. wikipedia.org

Environmental Fate and Transport Research

Specific research on the environmental fate and transport of this compound is limited. The compound is known to be a volatile and reactive substance. In food systems, it readily degrades into other volatile sulfur compounds, such as methanethiol (B179389), which can then oxidize to dimethyl disulfide. wikipedia.org This instability suggests it may not persist long in the environment. Studies on anaerobic digestion of waste sludge have indicated that sulfur-containing amino acids like methionine are the primary source for the formation of methanethiol and dimethyl sulfide (B99878), which are subsequently degraded by methanogens. While methional is an intermediate in these pathways, its specific persistence and transport characteristics in soil, water, or the atmosphere have not been extensively studied.

Volatilization Dynamics and Atmospheric Mobility

The tendency of this compound to transition from terrestrial or aquatic environments into the atmosphere is a key aspect of its environmental mobility. This process, known as volatilization, is primarily governed by the compound's vapor pressure and its solubility in water, which are used to determine its Henry's Law constant. A higher Henry's Law constant indicates a greater propensity for a chemical to partition from water to air.

For this compound, the estimated vapor pressure is 0.446 mmHg at 25°C, and its water solubility is estimated to be 17,260 mg/L at 25°C. Based on these values, a Henry's Law constant can be calculated, which provides insight into its potential for volatilization from moist soil and water surfaces. Once in the atmosphere, its mobility is influenced by air currents and its atmospheric lifetime, which is determined by degradation processes.

The atmospheric fate of this compound is likely dominated by reactions with photochemically produced hydroxyl radicals. The rate of this degradation reaction determines the compound's atmospheric half-life. For analogous short-chain aliphatic aldehydes and thioethers, atmospheric oxidation is a significant removal mechanism. Thioethers are known to be susceptible to oxidation in the atmosphere, and aldehydes can undergo photochemical reactions, leading to their degradation. researchgate.net

| Parameter | Estimated Value |

|---|---|

| Vapor Pressure (at 25°C) | 0.446 mmHg |

| Water Solubility (at 25°C) | 17,260 mg/L |

Investigation of Persistence and Degradability in Environmental Compartments

The persistence of this compound in the environment is a measure of the time it remains in a particular environmental compartment before being broken down. This is influenced by both biotic (biodegradation) and abiotic degradation processes.

Biodegradation: In soil and water, microbial degradation is expected to be a primary pathway for the removal of this compound. The presence of both an aldehyde and a thioether functional group suggests that various microorganisms may be capable of metabolizing this compound. Aldehydes are generally susceptible to microbial oxidation to carboxylic acids, while the carbon-sulfur bond in thioethers can also be cleaved by microbial enzymes. The rate of biodegradation will depend on a variety of environmental factors, including the microbial population present, temperature, pH, and the availability of nutrients.

Abiotic Degradation: In the absence of microbial activity, this compound may undergo abiotic degradation. In aquatic environments, hydrolysis is a potential abiotic degradation pathway for some organic compounds. However, given the structure of this compound, significant hydrolysis is not expected. In the atmosphere, as previously mentioned, reaction with hydroxyl radicals is a key abiotic degradation process.

| Environmental Compartment | Primary Degradation Pathway | Influencing Factors |

|---|---|---|

| Atmosphere | Photochemical reaction with hydroxyl radicals | Sunlight intensity, concentration of hydroxyl radicals |

| Water | Biodegradation | Microbial population, temperature, pH, nutrient availability |

| Soil | Biodegradation | Microbial population, soil type, moisture content, temperature |

Research on Bioaccumulative Potential

Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (logP or log Kow). A higher logP value generally indicates a greater potential for a substance to accumulate in the fatty tissues of organisms.

The estimated logP for this compound is 0.829. This relatively low value suggests that the compound has a low potential for bioaccumulation in aquatic organisms. Chemicals with a logP value of less than 3 are generally not considered to be significantly bioaccumulative. Therefore, it is unlikely that this compound would build up to high concentrations in the food chain.

| Parameter | Estimated Value | Implication |

|---|---|---|

| Octanol-Water Partition Coefficient (logP) | 0.829 | Low bioaccumulative potential |

Iv. Biological and Biochemical Studies of 4 Methylthio Butanal

Interactions with Biological Receptors and Pathways

4-(Methylthio)butanal has been identified as a modulator of the human umami taste receptor, a heterodimeric complex of two class C G-protein coupled receptors, T1R1 and T1R3. This receptor is primarily responsible for detecting the savory taste of amino acids like L-glutamate. Research has shown that this compound, a structural analog of the well-known flavor compound methional, functions as a positive allosteric modulator (PAM) of the human T1R1/hT1R3 receptor. researchgate.net

As a PAM, this compound does not activate the receptor on its own but significantly enhances the receptor's response to umami stimuli. For example, in the presence of L-glutamate, this compound amplifies the signal generated by the receptor. researchgate.net This modulatory effect is also observed when inosine (B1671953) monophosphate (IMP), another umami enhancer, is present, indicating a complex interplay between different umami-enhancing compounds. researchgate.net The mechanism of action involves interaction with the transmembrane domain of the T1R1 subunit, which is distinct from the extracellular domain where amino acids bind. researchgate.net This finding highlights a sophisticated mechanism for taste modulation by certain volatile sulfur compounds.

Table 1: Modulatory Effects of this compound and Related Compounds on the Human Umami Receptor (hT1R1/hT1R3)

| Compound | Effect on hT1R1/hT1R3 | Mechanism of Action | Receptor Binding Site |

|---|---|---|---|

| This compound | Enhances receptor response to L-glutamate | Positive Allosteric Modulator (PAM) | Transmembrane Domain of T1R1 |

| Methional (3-(Methylthio)propanal) | Enhances receptor response to L-glutamate | Positive Allosteric Modulator (PAM) | Transmembrane Domain of T1R1 |

| L-Glutamate | Primary agonist | Orthosteric Agonist | Extracellular "Venus Flytrap" Domain of T1R1 |

| Inosine Monophosphate (IMP) | Enhances receptor response to L-glutamate | Positive Allosteric Modulator (PAM) | Extracellular "Venus Flytrap" Domain of T1R1 |

The sensory impact of this compound is closely linked to its molecular structure. Structure-activity relationship (SAR) studies, particularly through comparison with its lower homolog methional, reveal key determinants for its interaction with sensory receptors. Both this compound and methional act as positive allosteric modulators of the human umami taste receptor, indicating that the core thioether and aldehyde functional groups are crucial for this activity. researchgate.net

The primary structural difference is the length of the alkyl chain, with this compound possessing an additional methylene (B1212753) group compared to methional. Studies on a range of methional analogs have shown that modifications to this alkyl chain can influence the potency of the modulatory effect. researchgate.net While both compounds enhance umami taste, the specific length of the chain in this compound defines its particular sensory profile and potency. The SAR analysis suggests that a specific spatial arrangement of the sulfur atom and the aldehyde group is necessary for effective binding within the transmembrane domain of the T1R1 receptor subunit. researchgate.net This relationship underscores how subtle changes in the chemical structure of volatile sulfur compounds can lead to significant differences in their biological activity and sensory perception.

Metabolic Studies and Biotransformation Pathways

This compound is recognized as a naturally occurring volatile sulfur compound (VSC) that can arise from the metabolism of sulfur-containing amino acids. Specifically, it is considered a product of the catabolism of methionine. nih.gov In many biological systems, including microorganisms and plants, methionine can undergo enzymatic degradation through pathways like the Ehrlich pathway. This process involves an initial transamination of methionine to form α-keto-γ-(methylthio)butyric acid (KMBA), followed by decarboxylation to yield methional (3-(methylthio)propanal). researchgate.net The formation of this compound is expected to occur through analogous pathways involving a slightly longer-chain amino acid precursor or through chain-extension mechanisms. The presence of VSCs like this compound is often associated with the metabolic activity of microorganisms in fermented foods, where they contribute significantly to the final aroma profile. nih.gov

As a volatile aldehyde, the metabolic fate of this compound in biological systems is expected to follow established biotransformation pathways for similar compounds. The aldehyde functional group is a primary target for enzymatic conversion. Two main pathways are likely:

Oxidation: Aldehyde dehydrogenases (ALDH) can catalyze the oxidation of the aldehyde group to a carboxylic acid, converting this compound into 4-(methylthio)butanoic acid. This is a common detoxification pathway for aldehydes. nih.gov

Reduction: Alcohol dehydrogenases (ADH) can catalyze the reduction of the aldehyde to a primary alcohol, yielding 4-(methylthio)-1-butanol. nih.gov

The thioether (methylthio) group may also undergo metabolism, although it is generally more stable than a thiol group. Potential biotransformations could include S-oxidation to form the corresponding sulfoxide (B87167) and sulfone derivatives, catalyzed by enzymes such as flavin-containing monooxygenases (FMOs) or cytochrome P450 monooxygenases. The specific pathway and the enzymes involved can vary depending on the organism and cellular environment.

Comparative Biochemical Analysis with Related Volatile Sulfur Compounds

This compound belongs to a broad class of volatile sulfur compounds (VSCs) that play a significant role in the aroma and flavor of many foods. A comparative analysis highlights its unique position among related VSCs. nih.gov

Methional (3-(Methylthio)propanal): As its closest structural analog, methional shares a similar biochemical origin from methionine and possesses a cooked potato-like aroma. nih.gov Both compounds act as positive allosteric modulators of the umami receptor. researchgate.net The key difference lies in the carbon chain length, which influences their respective aroma thresholds and sensory characteristics.

Dimethyl Sulfide (B99878) (DMS): DMS is one of the simplest VSCs and is known for its cabbage- or corn-like aroma. Unlike this compound, it lacks an aldehyde group and arises from different precursors, such as S-methylmethionine or dimethyl sulfoxide (DMSO). Its sensory impact is purely aromatic and it is not known to modulate taste receptors in the same way.

Methanethiol (B179389): This highly volatile thiol has a potent aroma of rotten cabbage. researchgate.net It is a key intermediate in the metabolism of methionine and can be a precursor to other VSCs, including DMS and dimethyl disulfide (DMDS). researchgate.net Its high reactivity and potent odor distinguish it from the more complex and less pungent aldehyde structure of this compound.

This comparative analysis demonstrates that while these VSCs share a common origin in sulfur metabolism, their specific chemical structures (aldehyde vs. sulfide vs. thiol), chain lengths, and functional groups result in vastly different sensory properties and biochemical activities. nih.govacs.org

Table 2: Comparative Overview of Selected Volatile Sulfur Compounds

| Compound | Chemical Formula | Common Precursor | Typical Sensory Descriptor | Biochemical Role Example |

|---|---|---|---|---|

| This compound | C₅H₁₀OS | Methionine-related pathways | Savory, soupy, potato-like | Umami Taste Modulator researchgate.net |

| Methional | C₄H₈OS | Methionine | Cooked potato, brothy nih.gov | Umami Taste Modulator researchgate.net |

| Dimethyl Sulfide (DMS) | C₂H₆S | S-Methylmethionine | Cooked cabbage, sweet corn | Key aroma in many foods and beverages |

| Methanethiol | CH₄S | Methionine | Rotten cabbage, sulfurous researchgate.net | Metabolic intermediate for VSC formation researchgate.net |

Biological Activities of Related Derivatives and Analogues

Research into the biological activities of derivatives and analogues of this compound has revealed significant anti-inflammatory and antitumor properties. A study focused on the seeds of Raphanus sativus (radish) led to the isolation and identification of several 4-methylthio-butanyl derivatives, which were subsequently evaluated for their biological effects. nih.gov

The investigation involved bioassay-guided fractionation of a methanolic extract from the seeds, resulting in the characterization of seven 4-methylthio-butanyl derivatives. nih.gov Among these were three new compounds: sinapoyl desulfoglucoraphenin, (E)-5-(methylsulfinyl)pent-4-enoxylimidic acid methyl ester, and (S)-5-((methylsulfinyl)methyl)pyrrolidine-2-thione, alongside four previously known compounds. nih.gov

The anti-inflammatory effects of these compounds were assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide-stimulated murine microglia BV2 cells. nih.gov One of the isolated compounds demonstrated significant inhibition of nitrite (B80452) oxide production, with an IC50 value of 45.36 μM, and was also found to reduce the protein expression of inducible nitric oxide synthase. nih.gov

Furthermore, all the isolated derivatives were tested for their antiproliferative activities against four human tumor cell lines: A549 (lung cancer), SK-OV-3 (ovarian cancer), SK-MEL-2 (melanoma), and HCT-15 (colon cancer). All of the compounds exhibited antiproliferative activity against the HCT-15 cell line, with IC50 values ranging from 8.49 to 23.97 μM. nih.gov These findings suggest that 4-methylthio-butanyl derivatives are key bioactive components of Raphanus sativus seeds and support the traditional use of these seeds as anti-inflammatory and anti-cancer agents. nih.gov

Table 1: Biological Activities of 4-(Methylthio)butanyl Derivatives

| Compound | Biological Activity | Cell Line/Model | Key Findings | Reference |

| 4-Methylthio-butanyl derivative (unspecified) | Anti-neuroinflammatory | Murine microglia BV2 cells | Significant inhibition of nitric oxide production (IC50 = 45.36 μM); Reduced protein expression of inducible nitric oxide synthase. | nih.gov |

| All isolated 4-Methylthio-butanyl derivatives | Antiproliferative | HCT-15 (human colon cancer) | Exhibited antiproliferative activity with IC50 values ranging from 8.49 to 23.97 μM. | nih.gov |

V. Analytical Methodologies for 4 Methylthio Butanal Research

Chromatographic Separation and Detection Techniques

Chromatography is the cornerstone for the analysis of volatile compounds like 4-(methylthio)butanal, providing the necessary separation from other components in a complex mixture.

Gas chromatography-mass spectrometry (GC-MS) stands as the most prevalent and powerful technique for the analysis of this compound. This method is ideally suited for volatile and semi-volatile compounds. In GC-MS, the volatile components of a sample are vaporized and separated in a gas chromatograph before being introduced to a mass spectrometer for detection and identification.

The separation is typically achieved using a capillary column with a specific stationary phase. Polar columns, such as those with a polyethylene (B3416737) glycol (wax) phase, are often employed for analyzing polar analytes like aldehydes. The choice of column and the temperature program of the GC oven are critical for achieving good resolution between this compound and other volatile compounds in the sample.

Following separation by GC, the mass spectrometer ionizes the eluted molecules, which then fragment in a reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a "chemical fingerprint," allowing for highly confident identification of the compound by comparing it to spectral libraries. The mass spectrometer can also be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for trace-level detection of this compound.

Table 1: Typical GC-MS Parameters for Volatile Sulfur Compound Analysis

| Parameter | Typical Setting/Value | Purpose |

|---|---|---|

| Column Type | DB-Wax, TG-Wax (polar) | Effective separation of polar volatile compounds. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Flow Rate | 1.0 - 1.5 mL/min | Optimal flow for separation efficiency. |

| Injection Mode | Splitless or Pulsed Splitless | Maximizes transfer of analyte to the column for trace analysis. |

| Oven Program | Initial temp 40°C, ramp to 240°C | Separates compounds based on boiling points. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard method for creating reproducible mass spectra. |

| MS Detector | Quadrupole or Time-of-Flight (TOF) | Mass separation and detection of fragmented ions. |

Sample Preparation and Pre-concentration Methods for Volatile Compounds

Effective sample preparation is a critical prerequisite for the successful GC-MS analysis of this compound, as it is often present at low concentrations within complex matrices such as food or environmental samples. The primary goals are to isolate the volatile fraction, concentrate the target analytes, and remove interfering substances.

Headspace Sampling: This technique involves analyzing the vapor phase above a solid or liquid sample in a sealed vial. Static headspace is a simple method where a sample of the gas is taken after equilibrium is reached. Dynamic headspace, or purge-and-trap, is a more sensitive method where an inert gas is passed through the sample to purge the volatile compounds, which are then trapped on an adsorbent material before being desorbed into the GC system.

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that uses a fused-silica fiber coated with a sorbent material. The fiber is exposed to the sample's headspace or directly immersed in a liquid sample, where volatile and semi-volatile compounds adsorb to the coating. The fiber is then transferred to the GC injector, where the analytes are thermally desorbed for analysis. The choice of fiber coating is crucial for selectively concentrating target analytes like this compound.

Solvent-Assisted Flavor Evaporation (SAFE): SAFE is a specialized distillation technique used to gently extract volatile compounds from food and other complex matrices under high vacuum. This method minimizes the risk of thermal degradation and artifact formation, making it suitable for analyzing labile flavor compounds.

Table 2: Comparison of Sample Preparation Techniques for Volatile Analysis

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Headspace Sampling | Analysis of the vapor phase in equilibrium with the sample. | Simple, easily automated, good for highly volatile compounds. | Less sensitive for semi-volatile compounds, matrix effects. |

| Solid-Phase Microextraction (SPME) | Adsorption of analytes onto a coated fiber. | Solvent-free, simple, combines extraction and pre-concentration. | Fiber lifetime can be limited, requires method development. |

| Solvent-Assisted Flavor Evaporation (SAFE) | High-vacuum distillation to isolate volatiles. | Gentle, minimizes artifact formation, effective for complex matrices. | Requires specialized equipment, more time-consuming. |

Spectroscopic Characterization Techniques for Structural Elucidation

While GC-MS is excellent for identification, other spectroscopic techniques are essential for the complete structural elucidation and confirmation of novel compounds or for detailed characterization.

Mass Spectrometry (MS): Beyond its use as a detector for GC, high-resolution mass spectrometry (HRMS) can provide the exact molecular weight of this compound, allowing for the determination of its elemental formula (C₅H₁₀OS). Analysis of the fragmentation pattern helps confirm the presence of key structural features, such as the loss of the thio-methyl group (•SCH₃) or the aldehyde group (•CHO).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for determining the precise arrangement of atoms in a molecule. For this compound, ¹H NMR would show distinct signals for the aldehyde proton, the three methylene (B1212753) groups (CH₂), and the methyl group (CH₃), with characteristic chemical shifts and splitting patterns confirming their connectivity.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule based on their absorption of infrared radiation. The IR spectrum of this compound would exhibit a strong, characteristic absorption band for the carbonyl (C=O) stretch of the aldehyde group (around 1720-1740 cm⁻¹) and C-H stretching from the aldehyde proton (around 2720 and 2820 cm⁻¹). Weaker bands corresponding to C-S stretching would also be present.

Table 3: Expected Spectroscopic Data for this compound

| Technique | Feature | Expected Observation | Structural Interpretation |

|---|---|---|---|

| Mass Spectrometry (MS) | Molecular Ion (M+) | m/z = 118.0452 (for C₅H₁₀OS) | Confirms molecular formula and weight. |

| ¹H NMR | Aldehyde Proton (-CHO) | Singlet or triplet ~9.7 ppm | Confirms aldehyde functional group. |

| Methyl Protons (-SCH₃) | Singlet ~2.1 ppm | Confirms methylthio group. | |

| ¹³C NMR | Carbonyl Carbon (-CHO) | Signal ~200 ppm | Confirms aldehyde functional group. |

| Methyl Carbon (-SCH₃) | Signal ~15 ppm | Confirms methylthio group. | |

| Infrared (IR) Spectroscopy | C=O Stretch | Strong band at ~1725 cm⁻¹ | Confirms carbonyl of the aldehyde. |

Advanced Sensing and Detection Mechanisms Utilizing Chemical Properties

Recent advancements in sensor technology offer rapid and sensitive alternatives to traditional chromatographic methods for the detection of volatile compounds. nih.gov These sensors are often designed to respond to specific chemical properties of the target analyte, such as the aldehyde functional group or the sulfur atom in this compound.

Electronic Noses: An electronic nose is an instrument equipped with an array of chemical sensors with partial specificity. canada.cacanada.ca When exposed to a vapor, the sensor array produces a unique response pattern that can be used to identify the analyte or mixture. canada.ca Sensors based on conducting polymers or metal oxides can be tuned to respond to aldehydes or sulfur-containing compounds, making them suitable for detecting this compound in applications like food quality control. nih.govcanada.ca

Electrochemical Sensors: These sensors measure changes in electrical properties that occur when the target analyte interacts with an electrode surface. researchgate.net Voltammetric sensors can be designed to detect the oxidation of the aldehyde or sulfide (B99878) moiety of this compound, providing a quantitative measurement of its concentration. mdpi.com They offer high sensitivity and potential for miniaturization, enabling on-site and real-time monitoring. researchgate.net

Cataluminescence (CTL) Sensors: CTL is a phenomenon where a chemical reaction on the surface of a catalyst produces light. tandfonline.com The intensity of this light can be correlated with the concentration of the analyte. tandfonline.com Nanosized metal oxides have been developed as catalysts that generate a luminescent signal in the presence of volatile sulfur compounds, offering a novel and highly sensitive detection mechanism. tandfonline.com

| Cataluminescence (CTL) Sensor | Light emission from a catalyzed surface reaction. tandfonline.com | Highly sensitive to volatile sulfur compounds. tandfonline.com | Fast response, high sensitivity, simple instrumentation. tandfonline.com |

Vi. Research Applications and Future Directions for 4 Methylthio Butanal Studies

Contributions to Food Science Research and Flavor Chemistry

4-(Methylthio)butanal, also known as methional, is a significant volatile compound that plays a crucial role in the flavor profile of a wide variety of foods. wikipedia.orgalchetron.com It is particularly recognized as the characteristic flavor compound responsible for the aroma of baked and processed potatoes. acs.org The formation of methional in food is primarily a result of the Strecker degradation of the amino acid methionine in the presence of α-dicarbonyl compounds, which are intermediates of the Maillard reaction. wikipedia.orgacs.org This thermally induced reaction is fundamental to the development of savory flavors in cooked, roasted, and toasted products. wikipedia.orgalchetron.com

Table 1: Foods and Beverages Containing this compound

| Food/Beverage | Role in Flavor Profile |

| Baked Potatoes | Characteristic savory, potato-like aroma. acs.org |

| Potato Chips | Key flavor component. wikipedia.org |

| Black Tea | Contributes to the overall aroma complex. wikipedia.org |

| Green Tea | Contributes to the overall aroma complex. wikipedia.org |

| Asparagus | Part of the characteristic sulfurous notes. scienceinschool.org |

| Beer | Contributes to the flavor profile. scienceinschool.org |

| Cheddar Cheese | Part of the complex cheesy aroma. scienceinschool.org |

| Tomatoes | Contributes to the savory, umami notes. scienceinschool.org |

Utility as a Chemical Building Block in Synthetic Chemistry

This compound is a versatile reagent in organic chemistry, serving as a valuable building block for the synthesis of other important compounds. wikipedia.org Its bifunctional nature, containing both an aldehyde and a thioether group, allows for a range of chemical transformations. wikipedia.org

One of the most significant industrial applications of this compound is in the synthesis of the essential amino acid methionine. wikipedia.orgrsc.org The industrial production of D,L-methionine, a common supplement in animal feed, often starts with the reaction of acrolein and methanethiol (B179389) to produce this compound. rsc.orggoogle.com The resulting aldehyde then undergoes a Strecker synthesis or the Bucherer-Bergs reaction to form 5-(2-(methylthio)ethyl)hydantoin, which is subsequently hydrolyzed to yield methionine. rsc.orggoogle.com This chemical synthesis route is currently the most economical for large-scale production. scielo.org.co

Beyond methionine synthesis, aldehydes, in general, are fundamental building blocks in synthetic chemistry. sigmaaldrich.com They are key starting materials for reactions like the Wittig reaction to form alkenes and are used in the synthesis of various heterocyclic compounds. sigmaaldrich.com The aldehyde group in this compound can participate in numerous organic reactions, making it a useful intermediate for creating more complex molecules for various applications.

Table 2: Synthetic Applications of this compound

| Reaction Type | Product | Significance |

| Strecker Synthesis / Bucherer-Bergs Reaction | D,L-Methionine | Large-scale industrial production for animal feed supplements. wikipedia.orgrsc.orggoogle.com |

| Cyanohydrin Formation | 2-hydroxy-4-(methylthio)butanenitrile | Intermediate in the synthesis of methionine hydroxy analogue (MHA). rsc.org |

Potential Exploration in Specialty Chemical Development

The reactivity of this compound opens avenues for its use in the development of various specialty chemicals. Its thioether and aldehyde functionalities allow for its incorporation into a range of molecules with potential applications in agrochemicals, pharmaceuticals, and material sciences. thegoodscentscompany.com Companies that specialize in high-impact aroma chemicals and chemical intermediates often list this compound or its derivatives as part of their product portfolio, indicating its role in the flavor and fragrance industry beyond its natural occurrence in food. thegoodscentscompany.comthegoodscentscompany.com

The development of derivatives from this compound could lead to new molecules with specific functional properties. For instance, its derivatives could be explored as building blocks for synthesizing novel polymers or as precursors for active ingredients in various industrial applications. The expertise in sulfur and heterocyclic chemistries held by specialty chemical manufacturers can be leveraged to explore the potential of this compound as a starting material for custom synthesis and process optimization. thegoodscentscompany.com

Emerging Research Areas in Cellular Metabolism and Volatomics

Emerging research fields such as metabolomics and volatolomics are beginning to shed light on the role of volatile organic compounds like this compound in biological systems. While detailed research on its specific roles in cellular metabolism is still developing, it is recognized as a metabolite. nih.gov It is known to be a degradation product of methionine, a key amino acid in numerous metabolic pathways. wikipedia.org

The study of the "volatome," the complete set of volatile organic compounds produced by an organism, can provide insights into metabolic states and cellular processes. As analytical techniques become more sensitive, the detection and quantification of compounds like this compound in biological samples could serve as potential biomarkers for specific metabolic activities or conditions. For example, the nonenzymatic oxidation of methionine to methional can be induced by light in the presence of flavin mononucleotide, a reaction that could have implications in biological systems exposed to light. wikipedia.orgalchetron.com Further investigation is needed to understand the full extent of this compound's involvement in cellular processes and its potential as a signaling molecule or metabolic byproduct.

Proposed Avenues for Comprehensive Academic Investigation

While much is known about the role of this compound in flavor chemistry, several areas warrant further academic investigation. A deeper understanding of its metabolic pathways in various organisms, including humans and plants, could reveal novel biological functions. Research could focus on identifying the specific enzymes and conditions that govern its formation and degradation in vivo.

Further exploration into its synthetic versatility is another promising avenue. Investigating new catalytic methods to transform this compound into high-value specialty chemicals could lead to more sustainable and efficient chemical processes. Additionally, studies on its potential role in plant-microbe interactions or as a semiochemical (a chemical involved in communication) could uncover new ecological significance. A comprehensive investigation into its sensory properties, including its interaction with other flavor compounds and its perception by different populations, would also be of great value to the food and fragrance industries.

Q & A

Q. What are the optimal synthetic routes for 4-(Methylthio)butanal, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or oxidation reactions. For example, thio-Michael addition of methyl mercaptan to α,β-unsaturated aldehydes under basic conditions (e.g., K₂CO₃ in ethanol) can yield the compound. Reaction optimization should focus on:

- Catalyst selection : Lewis acids (e.g., ZnCl₂) may enhance regioselectivity.

- Temperature control : Moderate temperatures (40–60°C) minimize side reactions like over-oxidation.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

Yield improvements (>70%) are achievable by monitoring reaction progress via TLC and quenching at intermediate stages .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for potential structural analogs?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (δ ~9.6 ppm for aldehyde proton; δ ~2.1 ppm for SCH₃ group) and ¹³C NMR (δ ~200 ppm for aldehyde carbon) are critical. Overlap with analogs (e.g., 4-(Methylsulfonyl)butanal) can be resolved via DEPT-135 for carbon hybridization confirmation .

- IR Spectroscopy : Strong absorption at ~1720 cm⁻¹ (C=O stretch) and ~2550 cm⁻¹ (S–C stretch) confirm functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) with ESI+ mode distinguishes isotopic patterns of sulfur-containing derivatives .

Q. How does the thioether group in this compound influence its reactivity in biological systems?

- Methodological Answer : The methylthio group (-SCH₃) acts as a nucleophile, scavenging electrophilic metabolites (e.g., reactive oxygen species). In vitro assays using hepatic microsomes or cell lines (e.g., HepG2) can quantify this activity. For example:

- Glutathione Depletion Assays : Compare depletion rates with/without this compound to assess competitive binding.

- LC-MS/MS : Track adduct formation with model electrophiles like N-hydroxy-2-acetylaminofluorene .

Advanced Research Questions

Q. How can chemometric methods resolve discrepancies in biological activity data of this compound derivatives?

- Methodological Answer : Multivariate analysis (e.g., PCA or PLS regression) identifies outliers and correlates structural features (e.g., logP, steric parameters) with activity. For example:

- QSAR Modeling : Use descriptors like Hammett σ values for the SCH₃ group to predict antibacterial activity against Gram-negative bacteria.

- Cluster Analysis : Group derivatives by activity patterns to identify underperforming analogs for structural refinement .

Q. What in vitro models are recommended to study metabolic pathways of this compound, and how can metabolite identification challenges be addressed?

- Methodological Answer :

- Hepatocyte Models : Primary human hepatocytes or HepaRG cells provide phase I/II metabolism insights.

- Metabolite Trapping : Use glutathione or cyanide to stabilize reactive intermediates (e.g., sulfoxide metabolites).

- High-Resolution Mass Spectrometry (HRMS) : Combine with isotopic labeling (e.g., ³⁴S) to differentiate endogenous vs. compound-derived metabolites .

Q. What strategies mitigate analytical interference from this compound’s degradation products during stability studies?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13).

- HPLC-DAD/ELSD : Use C18 columns with isocratic elution (acetonitrile/water + 0.1% formic acid) to separate degradation products (e.g., sulfonic acid derivatives).

- Accelerated Stability Testing : Apply Arrhenius kinetics to predict shelf-life under storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.